Home > Products > Screening Compounds P59382 > Cancer/testis antigen 1 (86-97)
Cancer/testis antigen 1 (86-97) -

Cancer/testis antigen 1 (86-97)

Catalog Number: EVT-243563
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (86-97), also known as New York esophageal squamous cell carcinoma 1, is a member of the cancer/testis antigen family. This family of proteins is characterized by their restricted expression to germ cells in normal tissues and their aberrant expression in various malignancies, making them promising targets for cancer immunotherapy. The gene encoding this antigen is located on the X chromosome at the Xq28 region and has been identified as a significant player in eliciting immune responses against tumors.

Source and Classification

Cancer/testis antigen 1 (86-97) is categorized under cancer/testis antigens, which are primarily expressed in the testis and certain tumors. These antigens are known for their ability to provoke strong immune responses, particularly in the context of cancer, where they can serve as biomarkers for tumor presence and progression. The classification of this antigen within the cancer/testis family highlights its potential role in tumor immunology and therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cancer/testis antigen 1 (86-97) involves several advanced techniques:

  1. Recombinant DNA Technology: The gene encoding Cancer/testis antigen 1 is cloned into expression vectors, allowing for the production of the protein in suitable host cells, such as bacteria or yeast.
  2. Serological Analysis: Techniques like serological analysis of recombinant cDNA expression libraries (SEREX) have been employed to identify and characterize this antigen from patient samples with esophageal squamous cell carcinoma .
  3. Peptide Synthesis: Specific peptide sequences corresponding to the antigen can be synthesized chemically to study their immunogenic properties and interactions with immune cells.

These methods facilitate the detailed study of the antigen's structure, function, and potential therapeutic applications.

Molecular Structure Analysis

Structure and Data

Cancer/testis antigen 1 (86-97) is a protein consisting of 180 amino acids with a molecular weight of approximately 18 kDa. Its structure features:

  • A glycine-rich N-terminal region, which is hydrophilic and contains epitopes that can induce humoral and cellular immune responses.
  • A hydrophobic C-terminal region, which includes a Pcc-1 domain that may play a role in cell cycle regulation .

The secondary structure predictions suggest that the N-terminal domain exhibits flexible conformations, while the C-terminal domain maintains a more rigid helical structure. This structural arrangement is critical for its interaction with immune system components.

Chemical Reactions Analysis

Reactions and Technical Details

Cancer/testis antigen 1 (86-97) participates in several biochemical reactions relevant to tumor biology:

  1. Immunogenic Reactions: The antigen can bind to major histocompatibility complex molecules on antigen-presenting cells, leading to T-cell activation.
  2. Post-translational Modifications: The protein may undergo glycosylation or phosphorylation, influencing its stability and interaction with immune receptors .
  3. Epigenetic Regulation: The expression of this antigen in tumors is often regulated by epigenetic mechanisms involving histone modifications and DNA methylation, which can activate or silence its gene expression depending on the tumor context .

These reactions underscore the complexity of Cancer/testis antigen 1's role in tumor immunology.

Mechanism of Action

Process and Data

The mechanism by which Cancer/testis antigen 1 (86-97) exerts its effects involves several key processes:

  1. Immune Recognition: The protein's unique expression pattern allows it to be recognized by T-cells as a non-self-antigen, prompting an immune response.
  2. Tumor Immunogenicity: Due to its restricted expression to germ cells under normal conditions but frequent expression in various tumors (e.g., melanoma, lung carcinoma), it serves as a target for T-cell-mediated cytotoxicity .
  3. Activation of Immune Pathways: Upon recognition by T-cells, signaling pathways are activated that enhance immune cell proliferation and cytotoxic activity against tumor cells expressing this antigen .

This mechanism highlights its potential as a target for immunotherapeutic strategies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cancer/testis antigen 1 (86-97) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 18 kDa.
  • Isoelectric Point: The protein has an isoelectric point that suggests it is predominantly positively charged at physiological pH due to its amino acid composition.
  • Solubility: It is soluble in aqueous solutions, which facilitates its interaction with immune components.

These properties are critical for understanding how this antigen behaves in biological systems.

Applications

Scientific Uses

The primary applications of Cancer/testis antigen 1 (86-97) are found within cancer research and therapy:

  1. Cancer Immunotherapy: Due to its immunogenic nature, it is being explored as a target for vaccine development aimed at eliciting robust immune responses against tumors expressing this antigen.
  2. Biomarker for Tumor Detection: Its expression can serve as a biomarker for diagnosing certain cancers, aiding in early detection and monitoring treatment responses .
  3. Research Tool: Cancer/testis antigens are used in research to understand tumor biology better, particularly regarding how tumors evade immune detection.

Properties

Product Name

Cancer/testis antigen 1 (86-97)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.